molecular formula C19H32ClN3O4S B2504440 N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide CAS No. 2034622-46-1

N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide

Cat. No.: B2504440
CAS No.: 2034622-46-1
M. Wt: 433.99
InChI Key: XZWHFCMDRYDKMC-UHFFFAOYSA-N
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Description

The compound N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide is a notable chemical with a range of applications in the fields of chemistry, biology, medicine, and industry. This article delves into its synthesis, reactions, applications, and unique characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide typically involves multi-step organic reactions. One common approach starts with the tert-butylation of a precursor molecule to introduce the tert-butoxy group. Subsequent steps involve the selective hydroxypropylation, piperazine ring formation, and sulfonamidation to yield the final product.

Industrial Production Methods: : In industrial settings, the production of this compound often requires optimization of reaction conditions, such as temperature, solvent selection, and catalysts, to ensure high yield and purity. Large-scale production may involve continuous flow reactions and robust purification techniques, including recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, primarily affecting the hydroxyl group.

  • Reduction: : Reduction reactions may target the chlorobenzene moiety, potentially replacing the chlorine with a hydrogen atom.

  • Substitution: : Various nucleophiles can substitute the chlorine atom in the benzene ring, leading to a diverse array of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often employed.

  • Substitution: : Nucleophilic substitution typically involves reagents like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).

Major Products: : The major products formed depend on the specific reactions undertaken. For example, oxidation can yield ketones or aldehydes, while reduction can produce hydrocarbons. Substitution reactions generate a variety of substituted benzene derivatives.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and catalysts.

Biology: : In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways.

Industry: : Industrial applications include its use in the manufacture of specialty chemicals and as a component in certain formulations requiring precise chemical properties.

Mechanism of Action

Molecular Targets and Pathways: : The mechanism by which N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, influencing processes like signal transduction or metabolic regulation.

Comparison with Similar Compounds

Uniqueness: : This compound stands out due to its tert-butoxy and chlorobenzenesulfonamide groups, which confer unique chemical and biological properties.

Similar Compounds

  • N-(2-(4-(3-hydroxypropyl)piperazin-1-yl)ethyl)benzenesulfonamide: : Similar structure but lacks the tert-butoxy group.

  • N-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide: : A close analog with a different alkyl side chain.

The distinct functional groups and molecular architecture of N-(2-(4-(3-(tert-butoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-3-chlorobenzenesulfonamide make it a compound of significant interest across various scientific domains.

Properties

IUPAC Name

3-chloro-N-[2-[4-[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl]piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32ClN3O4S/c1-19(2,3)27-15-17(24)14-23-11-9-22(10-12-23)8-7-21-28(25,26)18-6-4-5-16(20)13-18/h4-6,13,17,21,24H,7-12,14-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWHFCMDRYDKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CN1CCN(CC1)CCNS(=O)(=O)C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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